molecular formula C26H21FN2O4 B2574566 5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide CAS No. 1021249-52-4

5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide

Cat. No. B2574566
CAS RN: 1021249-52-4
M. Wt: 444.462
InChI Key: RNSCRNVCAPRYRK-UHFFFAOYSA-N
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Description

This compound is a derivative of dihydropyridine, which is a class of compounds widely used in medicine due to their calcium channel blocking activity . The presence of the phenoxyphenyl and fluorobenzyl groups may alter its properties and potential applications.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the dihydropyridine core, with the phenoxyphenyl and fluorobenzyl groups attached at specific positions. These groups could potentially influence the compound’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

As a dihydropyridine derivative, this compound could potentially undergo similar reactions to other dihydropyridines, such as redox reactions or reactions at the nitrogen atoms. The presence of the phenoxyphenyl and fluorobenzyl groups may also open up additional reaction pathways .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase its lipophilicity, potentially influencing its absorption and distribution in the body .

Scientific Research Applications

Aromatic Polyamides and Polymer Research

Aromatic polyamides, which might involve similar complex molecules, are significant in the development of new materials. Research in this area often explores the synthesis and characterization of aromatic polyamides with various substitutions to improve properties like thermal stability, solubility, and mechanical strength. For example, studies have demonstrated the synthesis of aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links, showing that these polymers are amorphous, soluble in polar solvents, and possess good thermal stability, making them suitable for creating tough and flexible films (Hsiao & Yu, 1996).

Novel Drug Discovery and Biological Applications

In the realm of biological applications, compounds with a similar complexity are often explored for their potential as therapeutic agents. For instance, research into HIV integrase inhibitors has led to the discovery of compounds with significant potential in treating HIV infections, showcasing the critical role of such molecules in developing new treatments (Monteagudo et al., 2007).

Chemical Probes for Neurological Studies

Another application area is the development of chemical probes for imaging and studying neurological receptors in vivo. Compounds synthesized for this purpose can be used in conjunction with positron emission tomography (PET) to study receptor densities in diseases like Alzheimer's, providing insights into disease mechanisms and potential therapeutic targets (Kepe et al., 2006).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. If it’s intended to be a calcium channel blocker like other dihydropyridines, it would likely act by blocking voltage-dependent calcium channels in the cell membrane, thereby inhibiting the influx of calcium ions into the cell .

Future Directions

Future research could explore the potential applications of this compound, particularly in medicine given the known uses of dihydropyridines. Studies could also investigate its synthesis, properties, and mechanism of action in more detail .

properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-N-(4-phenoxyphenyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O4/c1-29-16-25(32-17-18-7-9-19(27)10-8-18)24(30)15-23(29)26(31)28-20-11-13-22(14-12-20)33-21-5-3-2-4-6-21/h2-16H,17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSCRNVCAPRYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyridine-2-carboxamide

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